molecular formula C14H8F2N4 B3233034 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile CAS No. 1350653-26-7

5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

Cat. No. B3233034
Key on ui cas rn: 1350653-26-7
M. Wt: 270.24 g/mol
InChI Key: GPEUANAWZCBBHU-UHFFFAOYSA-N
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Patent
US09150573B2

Procedure details

17.3 g (60.0 mmol) of the compound obtained in Example 7 were heated to 103°-107° C. in 40.5 ml of sulpholane and 5.4 ml of acetonitrile. Thereafter, 6.9 g (45.0 mmol) of phosphorus oxychloride were slowly added dropwise while stirring, the dropping funnel was rinsed with 2.8 ml of acetonitrile, then the mixture was stirred at 107° C. for 1.5 h until conversion was complete (HPLC). Thereafter, the mixture was cooled to room temperature, and 2.8 ml of sulpholane/acetonitrile (5:1 vol/vol) and then 17.8 ml of water were added dropwise. The mixture was stirred for 0.5 h, a solution of 9.4 g of aqueous ammonia (28%) in 22.7 ml of water was added dropwise and the mixture was stirred for a further 2 h. The precipitated solids were filtered off with suction, washed three times with 20.5 ml each time of water and dried in a vacuum drying cabinet at 50° C. under a gentle nitrogen stream. This gave 14.7 g (91.9% of theory) of the title compound.
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
40.5 mL
Type
solvent
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:10]([C:11]([NH2:13])=O)=[N:9][N:8]([CH2:14][C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=3[F:21])[C:5]2=[N:6][CH:7]=1.P(Cl)(Cl)(Cl)=O>S1(CCCC1)(=O)=O.C(#N)C>[F:1][C:2]1[CH:3]=[C:4]2[C:10]([C:11]#[N:13])=[N:9][N:8]([CH2:14][C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=3[F:21])[C:5]2=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
17.3 g
Type
reactant
Smiles
FC=1C=C2C(=NC1)N(N=C2C(=O)N)CC2=C(C=CC=C2)F
Name
Quantity
40.5 mL
Type
solvent
Smiles
S1(=O)(=O)CCCC1
Step Two
Name
Quantity
6.9 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
5.4 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the dropping funnel was rinsed with 2.8 ml of acetonitrile
STIRRING
Type
STIRRING
Details
the mixture was stirred at 107° C. for 1.5 h until conversion
Duration
1.5 h
ADDITION
Type
ADDITION
Details
2.8 ml of sulpholane/acetonitrile (5:1 vol/vol) and then 17.8 ml of water were added dropwise
STIRRING
Type
STIRRING
Details
The mixture was stirred for 0.5 h
Duration
0.5 h
ADDITION
Type
ADDITION
Details
a solution of 9.4 g of aqueous ammonia (28%) in 22.7 ml of water was added dropwise
STIRRING
Type
STIRRING
Details
the mixture was stirred for a further 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitated solids were filtered off with suction
WASH
Type
WASH
Details
washed three times with 20.5 ml each time of water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum
CUSTOM
Type
CUSTOM
Details
drying cabinet at 50° C. under a gentle nitrogen

Outcomes

Product
Name
Type
Smiles
FC=1C=C2C(=NC1)N(N=C2C#N)CC2=C(C=CC=C2)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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